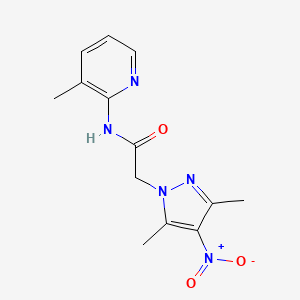![molecular formula C9H9NO4 B10909774 2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid](/img/structure/B10909774.png)
2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(hydroxyiminomethyl)phenoxy]acetic acid is a chemical compound with the molecular formula C9H9NO4. It is a derivative of phenoxyacetic acid, characterized by the presence of a hydroxyiminomethyl group attached to the phenoxy ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid typically involves the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene using dry dichloromethane (DCM) as a solvent, lutidine as a base, and TBTU as a coupling agent at room temperature . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-[2-(hydroxyiminomethyl)phenoxy]acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid and its derivatives involves interactions with specific molecular targets. For instance, as a precursor to COX-2 inhibitors, it targets the cyclooxygenase-2 enzyme, inhibiting its activity and thereby reducing inflammation . The hydroxyiminomethyl group can also interact with various biological pathways, contributing to its antimicrobial and anti-inflammatory effects.
Comparación Con Compuestos Similares
Phenoxyacetic acid: The parent compound, used in various industrial applications.
2-(2-isopropylphenoxy)acetic acid: A derivative with similar synthetic routes and applications.
Chalcone, Indole, and Quinoline derivatives: These compounds share structural similarities and are studied for their pharmacological activities.
Uniqueness: 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
2-[2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-14-8-4-2-1-3-7(8)5-10-13/h1-5,13H,6H2,(H,11,12)/b10-5+ |
Clave InChI |
KDKVFENTGYJSML-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/O)OCC(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NO)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


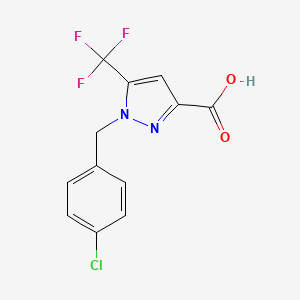
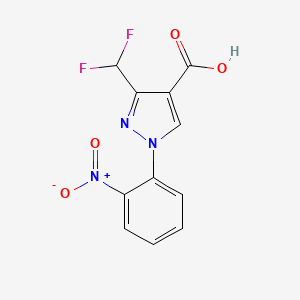
![2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10909693.png)
![4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10909695.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10909698.png)
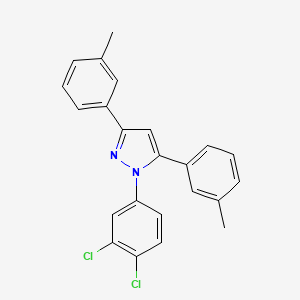
![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10909703.png)
![N-cyclopropyl-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909710.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B10909713.png)
![1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B10909723.png)
![3-(3-chlorophenyl)-6-hydroxy-5-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10909727.png)
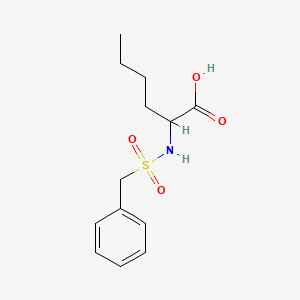
![2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10909758.png)
